

# 3-Bromoquinolin-4-ol CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromoquinolin-4-ol

Cat. No.: B188113

[Get Quote](#)

## An In-depth Technical Guide to 3-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromoquinolin-4-ol**, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates critical data, including its chemical properties, synthesis methodologies, and potential biological activities, to serve as a valuable resource for professionals in the field.

## Core Compound Data

**3-Bromoquinolin-4-ol**, also known as 3-Bromo-4-hydroxyquinoline, is a derivative of the quinoline scaffold, a privileged structure in drug development. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and steric profile that is of interest for the synthesis of novel therapeutic agents.

Property	Value	Citation(s)
CAS Number	64965-47-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Physical Form	Solid	
InChI	1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)	
InChI Key	NOJARSKUXYDSJA-UHFFFAOYSA-N	
SMILES	<chem>Oc1c(Br)cnc2ccccc12</chem>	

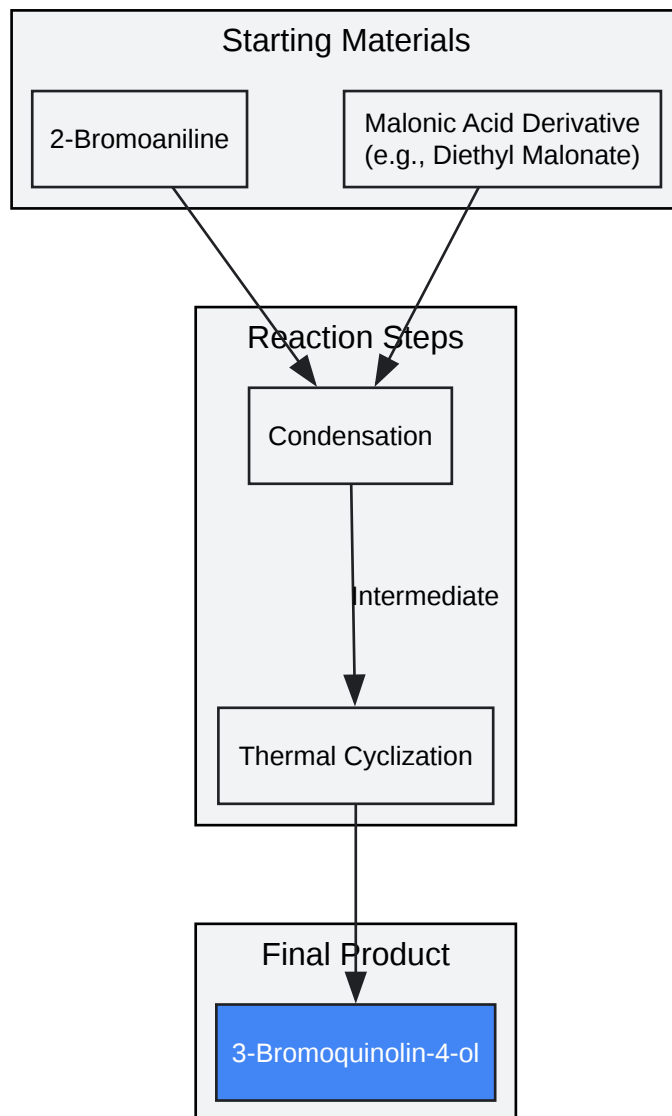
## Synthesis of 3-Bromoquinolin-4-ol

While a specific, detailed synthesis protocol for **3-Bromoquinolin-4-ol** is not readily available in the reviewed literature, its synthesis can be approached through established methods for preparing substituted quinolinones, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis. These methods generally involve the condensation of an appropriately substituted aniline with a  $\beta$ -ketoester, followed by a high-temperature cyclization.

A plausible synthetic approach for **3-Bromoquinolin-4-ol** could be adapted from the synthesis of structurally related compounds.[2][3] The following is a generalized protocol based on these established methodologies.

## Proposed Synthetic Pathway

## Proposed Synthetic Pathway for 3-Bromoquinolin-4-ol



[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating a potential synthetic route to **3-Bromoquinolin-4-ol**.

## Experimental Protocol (Adapted from Related Syntheses)

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of similar quinolinone derivatives and may require optimization for the synthesis of **3-Bromoquinolin-4-ol**.

### Step 1: Condensation of 2-Bromoaniline with a Malonic Acid Derivative

- Materials: 2-bromoaniline, a suitable malonic acid derivative (e.g., diethyl malonate), and a catalytic amount of a weak acid (e.g., acetic acid).
- Procedure:
  - In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-bromoaniline and the malonic acid derivative in a high-boiling point solvent such as toluene.
  - Add a catalytic amount of acetic acid.
  - Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
  - Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.
  - Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

### Step 2: Thermal Cyclization

- Materials: The crude enamine intermediate from Step 1 and a high-boiling point solvent (e.g., Dowtherm A).
- Procedure:
  - Add the crude intermediate to a suitable volume of the high-boiling point solvent.
  - Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.
  - Monitor the reaction progress using an appropriate technique (e.g., TLC).
  - Upon completion, cool the reaction mixture. The product is expected to precipitate.
  - Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

- The crude **3-Bromoquinolin-4-ol** can be further purified by recrystallization from a suitable solvent.

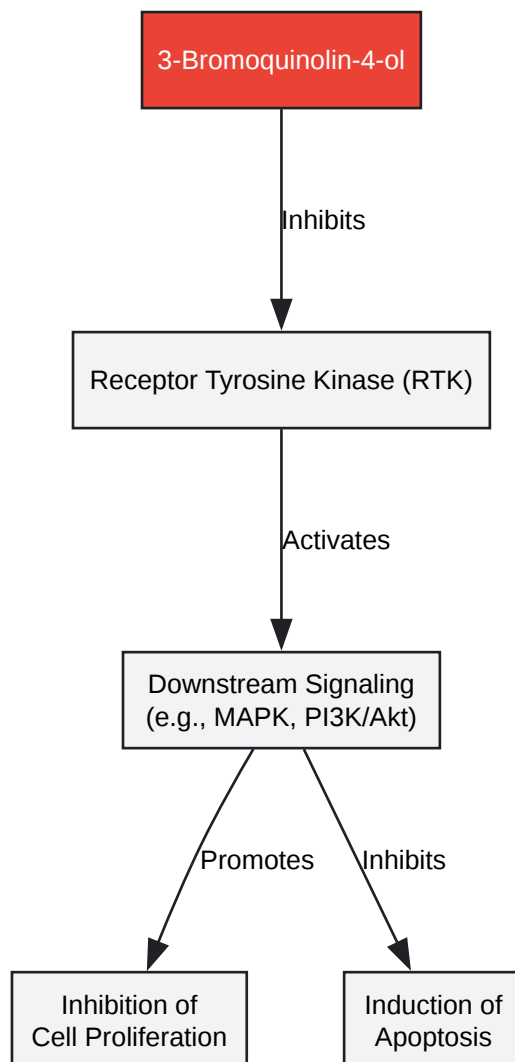
## Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **3-Bromoquinolin-4-ol** is limited. However, the quinoline and quinolinone scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.<sup>[4][5][6]</sup> The presence of the bromine atom can enhance the lipophilicity and potential bioactivity of the molecule.

### Potential Anticancer Activity

Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) and interference with DNA replication.<sup>[4][7]</sup>

## Putative Anticancer Mechanism of Action

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the potential mechanism of anticancer activity via RTK inhibition.

## Potential Antimicrobial Activity

The quinolone core is a well-established pharmacophore in antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[4]

## Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of **3-Bromoquinolin-4-ol**, based on standard methodologies used for similar compounds.

## In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **3-Bromoquinolin-4-ol** and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

- **Compound Dilution:** Prepare a serial dilution of **3-Bromoquinolin-4-ol** in a suitable broth medium in a 96-well plate.
- **Inoculation:** Add a standardized suspension of the test microorganism to each well.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Spectroscopic Characterization

The structural elucidation of **3-Bromoquinolin-4-ol** would be confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not provided, the expected data can be inferred from the analysis of related bromoquinoline derivatives.[8]

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons would appear in the downfield region. The exact chemical shifts and coupling constants would be indicative of the substitution pattern on the quinoline ring. A broad singlet corresponding to the hydroxyl proton would also be expected.
<sup>13</sup> C NMR	Nine distinct signals corresponding to the nine carbon atoms in the molecule would be observed. The chemical shifts would be influenced by the bromine, hydroxyl, and nitrogen atoms.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units) would be a key indicator of the presence of a bromine atom.
Infrared (IR) Spec.	Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretches of the quinoline core, and the C-Br stretch would be expected.

## Safety and Handling

Based on the safety data for the related compound 3-Bromoquinoline, **3-Bromoquinolin-4-ol** should be handled with care in a well-ventilated area or a chemical fume hood. Personal

protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols. The provided experimental protocols are generalized and may require optimization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromo-4-hydroxyquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromoquinolin-4-ol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188113#3-bromoquinolin-4-ol-cas-number-and-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)